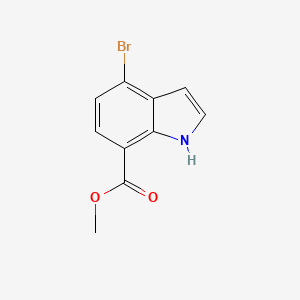

Methyl 4-bromo-1H-indole-7-carboxylate

Übersicht

Beschreibung

Methyl 4-bromo-1H-indole-7-carboxylate (CAS: 1224724-39-3) is a brominated indole derivative with a methyl ester group at position 7 and a bromine substituent at position 4 of the indole ring. Its molecular formula is C₁₀H₈BrNO₂, with an average molecular weight of 254.08 g/mol . This compound is widely used as a building block in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and OLEX2 for structure solution and analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method starts with 4-bromo-1H-indole, which undergoes a Vilsmeier formylation at the 3-position to give an intermediate compound. This intermediate is then converted to the desired ester through a series of reactions involving reduction and esterification .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to ensure consistency and scalability .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride and various alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products:

Substituted Indoles: Products vary depending on the nucleophile used in substitution reactions.

Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-bromo-1H-indole-7-carboxylate is utilized as a building block in the synthesis of various biologically active compounds. Its derivatives have shown potential as:

- Antimicrobial agents : Compounds derived from this indole structure have been studied for their activity against bacterial strains, particularly as inhibitors of bacterial cystathionine γ-synthase, which is vital for bacterial survival .

- Anti-inflammatory drugs : Research indicates that derivatives can act as antagonists to specific receptors involved in inflammatory processes, potentially aiding in the treatment of chronic conditions such as renal failure and diabetic nephropathy .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of complex molecules : this compound can be used to synthesize various indole derivatives through nucleophilic substitution reactions. For example, it has been employed in the preparation of indole-based inhibitors through multi-step synthetic pathways .

- Material Science : The compound is explored for its properties in creating new materials, including polymers and coatings, due to its unique electronic properties attributed to the indole structure.

Case Study 1: Antimicrobial Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant antimicrobial activity against several pathogenic bacteria. The compound was found to inhibit bacterial growth effectively, suggesting its potential for development into new antibiotics .

Case Study 2: Anti-inflammatory Properties

Research published in a pharmacological journal highlighted the efficacy of this compound derivatives in modulating inflammatory responses. These compounds were tested in vitro and showed promise as anti-inflammatory agents by inhibiting key pathways involved in inflammation .

Data Table of Applications

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-1H-indole-7-carboxylate is primarily based on its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The indole ring system also plays a crucial role in its biological activity, interacting with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

The structural and functional similarities of Methyl 4-bromo-1H-indole-7-carboxylate to related indole derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Observations

Positional Isomerism: Methyl 4-bromo-1H-indole-6-carboxylate (similarity 0.99) differs only in the ester group’s position (C6 vs. Methyl 7-bromo-1H-indole-4-carboxylate (similarity 0.85) swaps bromine and ester positions, altering electronic effects. The bromine at C7 may deactivate the ring differently compared to C4.

The ester at C3 may redirect electrophilic attacks. Methyl 5-bromo-2-oxoindoline-7-carboxylate replaces the indole’s NH with a ketone (indoline scaffold), significantly altering redox properties and hydrogen-bonding capacity.

Table 2: Implications of Substituent Positions on Reactivity

| Substituent Position | Electronic Effect | Typical Reactivity |

|---|---|---|

| Bromine at C4 | Moderate electron-withdrawing | Facilitates cross-coupling at C4 or C5 positions |

| Ester at C7 | Electron-withdrawing (meta-directing) | Directs electrophilic substitution to C5 or C6 |

| Fluorine at C7 | Strong electron-withdrawing | Deactivates ring; stabilizes intermediates |

| Oxo group at C2 | Electron-withdrawing | Enhances hydrogen bonding; alters tautomerism |

Biologische Aktivität

Methyl 4-bromo-1H-indole-7-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.08 g/mol. The presence of a bromine atom at the 4-position and a carboxylate group at the 7-position of the indole ring contributes to its unique reactivity and biological properties.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom's electron-withdrawing nature can enhance the compound's binding affinity to biological targets, facilitating its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Activity : It has shown potential in disrupting bacterial cell walls and inhibiting fungal growth through interference with cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have reported its efficacy against various cancer cell lines, including breast and colon cancer cells. For instance, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HCT116 (Colon) | 10.0 |

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Its Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.0048 |

Case Studies

- Anticancer Efficacy : A study conducted on Jurkat cells showed that treatment with this compound resulted in a significant increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity compared to control groups . This suggests that the compound may promote cell division in certain contexts while inhibiting it in others, highlighting its dual role as a potential therapeutic agent.

- Antimicrobial Testing : In another study assessing the antimicrobial activity of various indole derivatives, this compound exhibited remarkable inhibitory effects against multiple bacterial strains, outperforming several standard antibiotics . The research emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-bromo-1H-indole | Bromine at position 5 | Different electronic properties |

| Methyl 6-bromo-1H-indole | Bromine at position 6 | Alters reactivity due to position |

| Methyl 4-fluoro-1H-indole | Fluorine at position 4 | May exhibit different biological activities |

The presence of bromine at the specific position on the indole ring significantly affects the compound's reactivity and biological interactions, making it distinct from other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-1H-indole-7-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination at the 4-position of indole derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions. A key step involves protecting the indole NH group to prevent side reactions. Optimization includes monitoring reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and catalyst use (e.g., Lewis acids like FeCl₃). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, related indole carboxylates (e.g., methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) were analyzed using SHELX programs (SHELXL for refinement), yielding R-factors <0.05 and data-to-parameter ratios >16:1 . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., Br at C4, COOCH₃ at C7).

- MS : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ observed at m/z 256–260 for brominated indoles) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or ethanol/water) at 20–25°C yields high-quality crystals. For analogs, lattice parameters (e.g., monoclinic P2₁/c space group) and weak intermolecular interactions (C–H⋯O) stabilize the crystal structure .

Q. How can researchers mitigate decomposition during storage of halogenated indole derivatives?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. Decomposition pathways (e.g., debromination or ester hydrolysis) are minimized by avoiding light, moisture, and acidic/basic conditions. Periodic purity checks via TLC or HPLC are recommended .

Q. What spectroscopic challenges arise in characterizing this compound, and how are they resolved?

- Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons near Br or ester groups) can be resolved using 2D techniques (COSY, HSQC). For ¹³C NMR, DEPT-135 distinguishes CH₃ (ester methyl) from quaternary carbons. Isotopic labeling (e.g., deuteration at specific positions) may aid in signal assignment .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anomalous R-factors) be addressed during structure refinement?

- Methodological Answer : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. For example, in a related indole structure, two independent molecules in the asymmetric unit required restrained refinement of thermal parameters and hydrogen bonding networks to achieve convergence (R1 = 0.044, wR2 = 0.134) . High-resolution data (d-spacing <0.8 Å) and iterative cycles of electron density map analysis improve accuracy.

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

- Methodological Answer : The bromine at C4 is electronically activated for cross-coupling. Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require:

- Ligand selection : SPhos or XPhos enhances selectivity for C4 over C5/C6 positions.

- Base optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80–100°C.

- Monitoring : LC-MS tracks intermediate formation to prevent over-functionalization .

Q. How do steric and electronic effects influence the reactivity of the indole core in catalytic reactions?

- Methodological Answer : The electron-withdrawing ester group at C7 deactivates the indole ring, directing electrophilic substitution to C4 (para to COOCH₃). Steric hindrance from substituents (e.g., Br at C4) can slow down nucleophilic attacks, necessitating higher catalyst loading or microwave-assisted heating for efficient transformations .

Q. What computational methods validate experimental data (e.g., NMR chemical shifts or XRD parameters) for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts within ±0.3 ppm of experimental values. For XRD, Mercury software visualizes packing diagrams and hydrogen-bonding networks, while PLATON checks for missed symmetry .

Q. How are contradictory spectroscopic and crystallographic results reconciled in structure elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or bond lengths) require multi-method validation:

- XRD : Verify torsion angles (e.g., dihedral angles between indole and substituent planes: 26–50° in related structures) .

- Solid-state NMR : Cross-polarization magic-angle spinning (CP-MAS) confirms crystallographic packing effects on chemical shifts.

- Dynamic NMR : Variable-temperature studies resolve conformational flexibility issues .

Eigenschaften

IUPAC Name |

methyl 4-bromo-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBLJEGYYYHKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729086 | |

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224724-39-3 | |

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.